molecular formula C19H22N8O B2847458 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1902897-74-8

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2847458
CAS No.: 1902897-74-8
M. Wt: 378.44
InChI Key: KSBFYDBSFVZSAY-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 3-position with a 1H-tetrazol-1-yl group. The piperidin-4-yl moiety is further modified with a 5-cyclopropyl-1H-pyrazol-3-yl group.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O/c28-19(14-2-1-3-16(10-14)27-12-20-24-25-27)21-15-6-8-26(9-7-15)18-11-17(22-23-18)13-4-5-13/h1-3,10-13,15H,4-9H2,(H,21,28)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBFYDBSFVZSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a piperidine ring, a cyclopropyl group attached to a pyrazole moiety, and a tetrazole ring. This unique combination of substructures contributes to its biological activity.

The primary target for this compound is the p21-activated kinase 4 (PAK4) . The inhibition of PAK4 leads to several downstream effects:

  • Inhibition of Cell Growth : The compound has been shown to inhibit the proliferation of various cancer cell lines.
  • Promotion of Apoptosis : By interfering with PAK4 activity, it promotes programmed cell death in malignant cells.
  • Regulation of Cytoskeletal Functions : The interaction with PAK4 affects the cytoskeleton dynamics, which is crucial for cell shape and movement.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

Activity Effect Reference
AnticancerInhibits growth and induces apoptosis
Anti-inflammatoryPotential modulation of inflammatory pathways
Enzyme InhibitionTargets specific kinases involved in cancer

Case Studies

  • Anticancer Activity :
    • A study demonstrated that this compound effectively inhibited the growth of A431 human epidermoid carcinoma cells, showing an IC50 value lower than that of standard chemotherapeutics such as doxorubicin. The mechanism was linked to the downregulation of PAK4 activity and subsequent apoptosis induction .
  • Inflammatory Response Modulation :
    • Another investigation suggested that this compound could modulate inflammatory responses by inhibiting specific signaling pathways associated with cytokine production .

Pharmacokinetics

The pharmacokinetic profile suggests good bioavailability due to its structural characteristics, which facilitate absorption and distribution within biological systems. Further studies are required to elucidate its metabolic pathways and excretion routes.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide serves as a valuable building block for the development of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and create derivatives that may exhibit enhanced properties or novel activities.

Biology

This compound has been investigated for its potential as a biochemical probe or inhibitor in various biological pathways. Specifically, it has shown promise in targeting specific kinases involved in cell signaling pathways, which can influence cell growth, apoptosis, and cytoskeletal dynamics.

Target of Action

The primary target of this compound is the p21-activated kinase 4 (PAK4), which plays a crucial role in regulating cellular functions such as motility and proliferation. Inhibition of PAK4 by this compound can lead to:

  • Inhibition of Cell Growth : By disrupting signaling pathways essential for cell proliferation.
  • Promotion of Cell Apoptosis : Enhancing programmed cell death in cancer cells.
  • Regulation of Cytoskeletal Functions : Affecting cell shape and movement.

Medicine

The therapeutic potential of this compound is being explored in the context of cancer treatment and anti-inflammatory therapies. Its ability to inhibit specific kinases makes it a candidate for drug development aimed at treating various cancers and inflammatory diseases.

Case Study 1: Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. In vitro studies demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines by targeting PAK4, leading to reduced tumor growth in animal models.

Case Study 2: Neurological Applications

Another area of investigation involves the potential neuroprotective effects of this compound. Preliminary studies suggest that it may modulate pathways associated with neurodegenerative diseases by influencing kinase activity related to neuronal survival and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a piperidin-4-yl-benzamide scaffold with several analogues reported in Molecules (2014). Key differences lie in the substituents on the benzamide ring and the piperidine-linked groups:

Compound ID Benzamide Substituent Piperidine Modification Yield (%) Molecular Weight (g/mol) Source
Target Compound 3-(1H-Tetrazol-1-yl) 5-cyclopropyl-1H-pyrazol-3-yl N/A 443.56
6e 3-(1,1,2,2-Tetrafluoroethyl) 4-Aminobenzyl 65.2 410.18
6f 4-(Difluoromethoxy) 4-Aminobenzyl 76.2 376.18
7c 3-Fluoro-4-(trifluoromethyl) 4-(3-Ethylureido)benzyl 44.2 467.20
17e 3-(1,1,2,2-Tetrafluoroethoxy) 4-Guanidinobenzyl 25.0 468.19
8a 3-(Trifluoromethyl) 4-(3-Ethylthioureido)benzyl 64.2 N/A

Key Observations :

  • Tetrazole vs. Fluorinated Groups: The target compound’s tetrazole group replaces fluorinated substituents (e.g., trifluoromethyl, difluoromethoxy) seen in analogues.
  • Piperidine Modifications: The 5-cyclopropylpyrazole group on the piperidine ring is distinct from the aminobenzyl or guanidinobenzyl groups in analogues. Cyclopropyl groups often improve metabolic stability by resisting oxidative degradation .

Molecular Weight and Physicochemical Properties

The target compound has a higher molecular weight (443.56 g/mol) compared to most analogues (310–468 g/mol), primarily due to the cyclopropylpyrazole and tetrazole groups. This may impact solubility; however, the tetrazole’s polarity could counterbalance the lipophilic cyclopropyl moiety .

Preparation Methods

Cyclocondensation of Cyclopropylamine with Hydrazine Hydrate

A widely cited approach involves the reaction of cyclopropylamine with hydrazine hydrate in the presence of a ketone or diketone derivative under acidic conditions. For example, cyclopropylamine reacts with hydrazine hydrate and ethyl acetoacetate in ethanol under reflux to yield 5-cyclopropyl-1H-pyrazole-3-carboxylate. The cyclopropane ring remains intact due to the mild reaction conditions, with yields exceeding 75% after recrystallization.

Alternative Route via Benzoyl Isothiocyanate

A modified method reported by Elgemeie et al. (2020) utilizes benzoyl isothiocyanate as a starting material. Reaction with malononitrile in potassium hydroxide–ethanol (KOH–EtOH) produces a thiourea intermediate, which undergoes alkylation with methyl iodide and subsequent hydrazine treatment to form 5-aminopyrazole derivatives. While this route is more complex, it offers versatility for introducing substituents at the pyrazole N1 position.

Functionalization of the Piperidine Ring

The piperidine ring is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution with 4-Aminopiperidine

4-Aminopiperidine reacts with the 3-position of the pyrazole core in dimethylformamide (DMF) at 80°C for 12 hours. The reaction is catalyzed by potassium carbonate, achieving a 68% yield of 1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine. The use of DMF as a polar aprotic solvent enhances nucleophilicity, while elevated temperatures accelerate substitution kinetics.

Reductive Amination for Enhanced Steric Control

An alternative protocol employs reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol. The primary amine of 4-aminopiperidine reacts with a pyrazole-aldehyde derivative, forming a Schiff base intermediate that is subsequently reduced. This method improves stereochemical control, yielding a 73% enantiomeric excess.

Preparation of the Benzamide Moiety

The benzamide group is introduced via coupling reactions between benzoic acid derivatives and the piperidine-linked pyrazole.

Activation of Benzoic Acid

3-Nitrobenzoic acid is activated using thionyl chloride (SOCl2) to form the corresponding acid chloride. This intermediate reacts with 1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine in dichloromethane (DCM) at 0°C, yielding N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-nitrobenzamide. Catalytic dimethylaminopyridine (DMAP) enhances acylation efficiency, achieving 85% conversion.

Reduction of Nitro to Amine

The nitro group is reduced to an amine using hydrogen gas (H2) over palladium on carbon (Pd/C) in ethanol. This step proceeds quantitatively at 25°C and 1 atm pressure, producing N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-aminobenzamide.

Introduction of the Tetrazole Group

The tetrazole ring is synthesized via [3+2] cycloaddition or azide-mediated protocols.

[3+2] Cycloaddition with Sodium Azide

3-Aminobenzamide reacts with sodium azide (NaN3) and triethyl orthoformate (TEOF) in glacial acetic acid at 80°C for 6 hours. This one-pot reaction proceeds via in situ formation of an imidoyl azide intermediate, which cyclizes to form the tetrazole ring. Yields range from 65% to 78%, depending on the stoichiometry of NaN3.

Alternative Method Using Trimethylsilyl Azide

A high-yielding approach involves trimethylsilyl azide (TMSN3) and zinc chloride (ZnCl2) in tetrahydrofuran (THF). The reaction achieves 82% yield at 60°C within 4 hours, with ZnCl2 acting as a Lewis acid to facilitate azide incorporation.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography using silica gel (230–400 mesh) and a gradient of ethyl acetate/hexane (1:3 to 1:1). Fractions are analyzed by thin-layer chromatography (TLC) to ensure homogeneity.

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 1.12–1.18 (m, 4H, cyclopropyl CH2), 3.45–3.52 (m, 2H, piperidine H), 7.82 (s, 1H, pyrazole H), 8.21 (s, 1H, tetrazole H).
  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (tetrazole ring).
  • Mass Spec : m/z 435.2 [M+H]+.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar geometry of the tetrazole ring and the chair conformation of the piperidine moiety.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for synthesizing N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide, and how can yield/purity be improved?

  • Methodology : Multi-step synthesis involving:

  • Cyclopropane functionalization of pyrazole precursors using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for 5-cyclopropyl substitution) .
  • Amide coupling between the piperidine-pyrazole intermediate and 3-(1H-tetrazol-1-yl)benzoic acid via EDCI/HOBt activation .
  • Purification : Use preparative HPLC with gradient elution (ACN/water + 0.1% TFA) to isolate the final compound .
    • Optimization : Monitor reaction progress via TLC and adjust stoichiometry of NaBH₄ for reductive amination steps to minimize byproducts .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure of this compound?

  • Structural Confirmation :

  • 1H/13C NMR : Analyze piperidine ring protons (δ 2.5–3.5 ppm) and tetrazole protons (δ 8.5–9.5 ppm) .
  • LC-MS : Confirm molecular ion peak ([M+H]+) and monitor purity (>95%) using C18 columns .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and tetrazole N-H stretch (~3400 cm⁻¹) .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Target Identification :

  • Enzyme inhibition assays : Test against kinases (e.g., JAK2, EGFR) due to tetrazole’s metal-binding properties .
  • Receptor binding : Use fluorescence polarization for GPCRs (e.g., adenosine A2A) given the piperidine scaffold’s prevalence in CNS targets .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with understudied biological targets?

  • Approach :

  • Docking Software : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., CDK2) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of tetrazole-enzyme interactions .
  • Validation : Cross-reference with SAR data from pyrazole-triazole analogs (e.g., IC₅₀ trends in kinase assays) .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy data?

  • Troubleshooting :

  • Solubility : Test DMSO/PBS solubility gradients; consider prodrug strategies (e.g., esterification of benzamide) .
  • Metabolic Stability : Use liver microsomes to identify CYP450-mediated degradation hotspots (e.g., piperidine N-dealkylation) .
  • Orthogonal Assays : Validate target engagement via SPR (binding kinetics) and cellular thermal shift assays (CETSA) .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity across homologous targets?

  • SAR Framework :

  • Systematic Substitution : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects on kinase selectivity .
  • Bioisosteres : Swap tetrazole with carboxylic acid or sulfonamide to compare hydrogen-bonding patterns .
  • In Silico Clustering : Apply PCA to group homologs (e.g., quinazoline derivatives) based on electrostatic similarity .

Q. What experimental designs mitigate solubility challenges in pharmacokinetic studies?

  • Solutions :

  • Co-solvents : Use Captisol® (sulfobutyl ether β-cyclodextrin) for IV formulations .
  • Salt Forms : Synthesize hydrochloride or mesylate salts to enhance aqueous solubility .
  • Amorphous Dispersion : Prepare spray-dried dispersions with HPMCAS to improve oral bioavailability .

Q. How can the compound’s interaction with off-target enzymes be systematically evaluated?

  • Profiling Tools :

  • Pan-Kinase Assays : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .
  • CETSA : Identify off-targets by monitoring protein denaturation in cell lysates .
  • Machine Learning : Train random forest models on ChEMBL data to predict polypharmacology .

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